1-Methyl-2-azabicyclo[3.1.0]hexane
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Overview
Description
1-Methyl-2-azabicyclo[310]hexane is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique ring system, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-azabicyclo[3.1.0]hexane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then undergo intramolecular cyclopropanation using Ru(II) catalysis .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
1-Methyl-2-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their biological activity, including potential therapeutic effects.
Medicine: This compound is investigated for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 1-Methyl-2-azabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism depends on the specific application and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
1-Methyl-2-azabicyclo[3.1.0]hexane can be compared with other bicyclic compounds such as:
2-Azabicyclo[3.1.0]hexane: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another variant with additional methyl groups, used in the synthesis of antiviral medications.
These comparisons highlight the unique properties of 1-Methyl-2-azabicyclo[31
Biological Activity
1-Methyl-2-azabicyclo[3.1.0]hexane, a bicyclic compound, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structural features enable it to interact with biological systems, making it a valuable probe for studying biochemical pathways and a potential lead compound in drug development.
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 1307911-10-9 |
Molecular Formula | C6H12ClN |
Molecular Weight | 133.62 g/mol |
IUPAC Name | This compound; hydrochloride |
Purity | 95% |
This compound acts primarily as an inhibitor or modulator of specific enzymes and receptors, influencing various biochemical processes. Its interaction with opioid receptors has been extensively studied, revealing its potential as an antagonist for μ-opioid receptors, which are crucial in pain modulation and other physiological responses .
Pharmacological Studies
Research has demonstrated that derivatives of this compound exhibit significant biological activities:
- Opioid Receptor Interaction : Compounds within this class have shown high binding affinities to μ-opioid receptors, suggesting potential applications in treating pain and pruritus in veterinary medicine .
- Antinociceptive Effects : Some studies indicate that these compounds can inhibit nociception in animal models, providing insights into their analgesic properties .
Case Studies
- Study on Antinociceptive Properties : A study evaluated the effects of this compound derivatives on nociception caused by acetic acid and formalin in rodents. The results showed a significant reduction in pain responses, indicating their potential use as analgesics .
- Cell Cycle Analysis : In vitro studies demonstrated that certain derivatives could arrest cancer cell lines at the G0/G1 phase of the cell cycle, showcasing their cytostatic effects comparable to established chemotherapeutic agents like cisplatin .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar bicyclic compounds:
Compound | Binding Affinity (μM) | Biological Activity |
---|---|---|
This compound | < 0.01 | μ-opioid receptor antagonist |
3-Azabicyclo[3.1.0]hexane | < 0.05 | μ-opioid receptor ligand |
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate | > 0.10 | Reduced activity compared to above compounds |
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-methyl-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11N/c1-6-4-5(6)2-3-7-6/h5,7H,2-4H2,1H3 |
InChI Key |
XZPWCENTJJQTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1CCN2 |
Origin of Product |
United States |
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